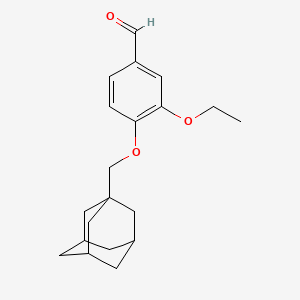

4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde

Description

Pioneering Discoveries in Polycyclic Hydrocarbon Chemistry

The isolation of adamantane from petroleum in 1933 by Landa, Machacek, and Mzourek marked a pivotal moment in hydrocarbon chemistry. Its diamondoid structure, characterized by fused cyclohexane rings in a tetrahedral arrangement, presented unprecedented rigidity and thermal stability. Early synthetic efforts by Prelog in 1941 achieved adamantane through a multistep process from Meerwein’s ester, albeit with impractical yields (0.16%). The breakthrough came in 1957 with Schleyer’s catalytic rearrangement of dicyclopentadiene using Lewis acids like aluminum chloride, which elevated yields to 30–40% and enabled large-scale production. This methodological advance transformed adamantane from a laboratory curiosity to a scaffold for systematic derivatization.

The discovery of adamantane’s bioisosteric potential emerged indirectly. In 1967, amantadine (1-aminoadamantane) became the first adamantane derivative approved as an antiviral agent, leveraging its ability to block influenza A viral proton channels. This application underscored the scaffold’s capacity to mimic natural terpenoid structures while offering superior metabolic stability. Subsequent crystallographic studies revealed that adamantane’s T~d~ symmetry and carbon-carbon bond lengths (1.54 Å) closely resembled diamond lattices, explaining its exceptional strain-free rigidity. These properties made it an ideal candidate for modifying pharmacokinetic profiles of drug candidates.

Evolutionary Trajectory of Adamantane Derivatives in Pharmaceutical Development

Adamantane’s integration into medicinal chemistry accelerated with the recognition of its pharmacokinetic advantages. The adamantyl group’s lipophilicity (logP ~4.1) enhances blood-brain barrier penetration, while its bulkiness (molar volume ~135 ų) protects adjacent functional groups from enzymatic degradation. By the 1980s, adamantane derivatives were being explored for neurodegenerative diseases, with memantine (a dimethyladamantane amine) gaining approval for Alzheimer’s disease in 2002.

The development of 4-(adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde exemplifies the strategic functionalization of adamantane. The methoxy-ethoxybenzaldehyde moiety introduces electrophilic reactivity (aldehyde group) and hydrogen-bonding capacity (ethoxy oxygen), while the adamantylmethoxy group provides steric shielding. This design balances reactivity for further synthetic modifications with metabolic stability, a principle first validated in cyclodextrin-adamantane host-guest systems for drug delivery.

Table 1: Key Adamantane Derivatives and Their Applications

| Compound | Structural Feature | Application |

|---|---|---|

| Amantadine | 1-Aminoadamantane | Antiviral, Parkinson’s disease |

| Memantine | 1-Amino-3,5-dimethyladamantane | Alzheimer’s therapy |

| Rimantadine | α-Methyl-1-adamantylmethylamine | Influenza prophylaxis |

| This compound | Adamantylmethoxy-ethoxybenzaldehyde | Synthetic intermediate for host-guest systems |

Positional Analysis of Methoxy-Ethoxy Substitution Patterns in Benzaldehyde Scaffolds

The benzaldehyde core in this compound is functionalized at the 3- and 4-positions with ethoxy and adamantylmethoxy groups, respectively. This substitution pattern optimizes electronic and steric effects:

- Electronic Effects: The ethoxy group at C3 donates electron density via resonance (+M effect), activating the benzene ring toward electrophilic substitution at the para position. Conversely, the adamantylmethoxy group at C4 exerts a dominant steric effect, limiting rotational freedom and shielding the aldehyde group from nucleophilic attack.

- Steric Considerations: The adamantyl group’s bulk (van der Waals volume ~110 ų) creates a hydrophobic microenvironment around the aldehyde, reducing unintended Schiff base formation in biological systems. This is critical for maintaining the compound’s stability in drug delivery applications.

- Synthetic Accessibility: The ethoxy group is typically introduced via Williamson ether synthesis using ethyl halides, as demonstrated in the synthesis of 3-ethoxy-4-methoxybenzaldehyde analogs. Adamantylmethoxy incorporation often employs Mitsunobu conditions or nucleophilic substitution with adamantylmethyl halides.

Figure 1: Substitution Effects in this compound

$$ \text{Adamantylmethoxy} \rightarrow \text{Electron-withdrawing (-I), Steric shielding} $$

$$ \text{Ethoxy} \rightarrow \text{Electron-donating (+M), Ring activation} $$

The compound’s aldehyde group serves as a versatile handle for further derivatization, enabling conjugation with amines (to form imines) or alcohols (to form acetals). These reactions are central to its role in constructing supramolecular assemblies with cyclodextrins or dendrimers.

Properties

IUPAC Name |

4-(1-adamantylmethoxy)-3-ethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-2-22-19-8-14(12-21)3-4-18(19)23-13-20-9-15-5-16(10-20)7-17(6-15)11-20/h3-4,8,12,15-17H,2,5-7,9-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEULDKIQKAPHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC23CC4CC(C2)CC(C4)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde typically involves the following steps:

Formation of Adamantan-1-ylmethanol: Adamantane is first converted to adamantan-1-ylmethanol through a hydroxylation reaction.

Etherification: Adamantan-1-ylmethanol is then reacted with 3-ethoxybenzaldehyde under basic conditions to form the desired compound. This step involves the formation of an ether bond between the adamantane moiety and the benzaldehyde moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and reduce reaction times. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and achieve higher yields .

Chemical Reactions Analysis

Types of Reactions

4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

Oxidation: 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzoic acid.

Reduction: 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antiviral and antibacterial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of antiviral agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, derivatives of adamantane have been shown to inhibit viral replication by targeting viral proteins .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and substituent effects of 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde and related compounds:

*Calculated based on molecular formula.

Key Observations:

- Adamantane vs.

- Steric Effects: Adamantane’s bulkiness may reduce enzymatic degradation but could hinder binding to specific targets compared to planar heterocycles like quinoline .

- Hydrogen Bonding: Benzimidazole derivatives exhibit strong hydrogen-bonding networks (N–H⋯O), enhancing crystal stability, whereas adamantane’s non-polar nature relies on weaker van der Waals interactions .

Physicochemical Properties

Selected physical properties from the evidence:

Key Observations:

- The adamantane derivative’s predicted low aqueous solubility aligns with its high logP, necessitating formulation strategies for drug delivery.

- Chlorinated analogs (e.g., 4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde) exhibit higher boiling points and densities due to increased molecular weight and halogen presence .

Biological Activity

Structural Characteristics

The compound features an adamantane moiety, which is known for its stability and ability to interact with biological systems. The presence of the methoxy and ethoxy groups may enhance its lipophilicity, potentially influencing its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to 4-(Adamantan-1-ylmethoxy)-3-ethoxybenzaldehyde exhibit various biological activities, including:

- Antimicrobial Activity : Some derivatives have shown effectiveness against bacteria and fungi, suggesting potential applications in treating infections.

- Anticancer Properties : Related compounds have been investigated for their ability to induce apoptosis in cancer cells, indicating a possible role in cancer therapy.

- Neuroprotective Effects : There is evidence that certain adamantane derivatives may offer protection against neurodegenerative diseases.

Antimicrobial Activity

A study examining the antimicrobial properties of adamantane derivatives found that specific modifications could enhance activity against various pathogens. For instance, derivatives with electron-donating groups were more effective against Gram-positive bacteria than their counterparts without such modifications.

Anticancer Activity

Research on similar benzaldehyde derivatives has demonstrated their ability to inhibit cancer cell proliferation. A notable study reported that a related compound induced apoptosis in human cancer cell lines through the activation of caspase pathways. This suggests that this compound may exhibit similar anticancer mechanisms .

Neuroprotective Effects

In vitro studies have shown that certain adamantane derivatives can protect neuronal cells from oxidative stress. For example, compounds that modulate neurotransmitter levels or inhibit neuroinflammation pathways have been linked to neuroprotection .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.